

structure-activity relationship (SAR) studies of 5-phenylthiazole derivatives

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Compound of Interest

Compound Name: 5-Phenylthiazole

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The 5-Phenylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Comparative Guide to the Structure-Activity Relationship of **5-Phenylthiazole** Derivatives in Anticancer, Antimicrobial, and Anti-inflammatory Applications

The **5-phenylthiazole** core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of **5-phenylthiazole** derivatives across three critical therapeutic areas: oncology, infectious diseases, and inflammation. By dissecting the chemical nuances that govern their efficacy and selectivity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to design the next generation of potent and targeted therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways

5-Phenylthiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines. The SAR of these compounds is often dictated by the nature and position of substituents on both the phenyl and thiazole rings, which influence their interaction with specific molecular targets.

A significant breakthrough in understanding the anticancer mechanism of this class of compounds is the discovery of their ability to inhibit the PI3K/AKT signaling pathway, a critical cascade that is often dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[1][2][3][4][5]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of **5-phenylthiazole** derivatives is intricately linked to the substitution patterns around the core scaffold. Key SAR observations are summarized below:

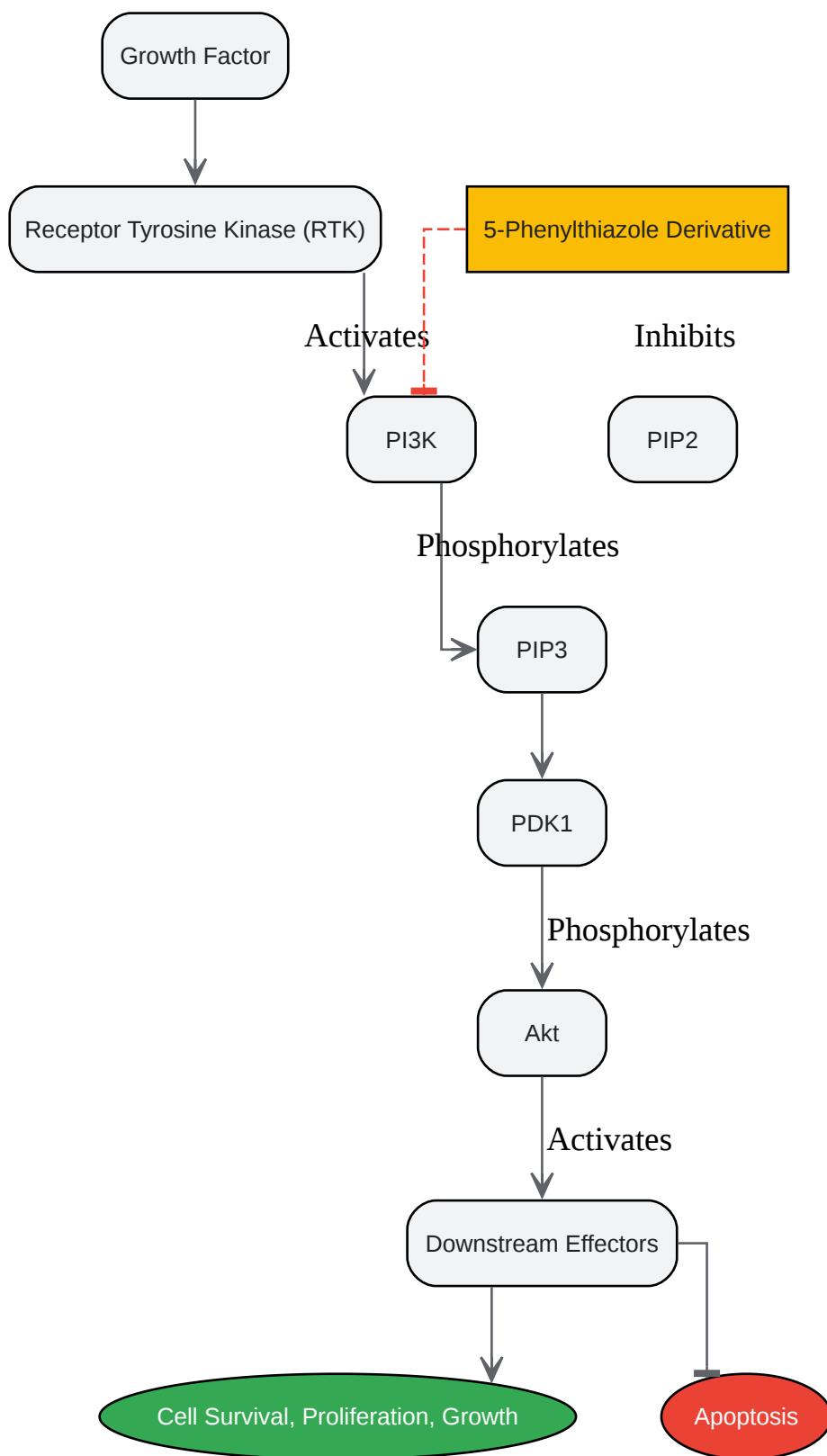
- Substituents on the Phenyl Ring at C5: The nature of the substituent on the C5-phenyl ring plays a crucial role in determining the anticancer activity. Electron-withdrawing groups, such as trifluoromethyl, and halogens (e.g., chloro, fluoro) have been shown to enhance cytotoxic activity.[6]
- Substituents on the Thiazole Ring at C2: The C2 position of the thiazole ring is a key site for modification. The introduction of an amino group at this position is a common feature in many active compounds. Further derivatization of this amino group with various moieties, such as amides and sulfonamides, has led to the development of potent anticancer agents.
- Substituents on the Thiazole Ring at C4: Modifications at the C4 position of the thiazole ring can also modulate anticancer activity. The presence of a methyl group at this position has been found in several active compounds.

Table 1: Comparison of Anticancer Activity of **5-Phenylthiazole** Derivatives

Compound ID	C5-Substituent	C2-Substituent	C4-Substituent	Target Cancer Cell Line	IC50 (μM)	Reference
Compound A	4-Trifluoromethyl	2-amino	Methyl	H446 (Small Cell Lung Cancer)	Not specified	[1][2]
Compound B	4-Chloro	2-(substituted acetamido)	Methyl	A549 (Lung Adenocarcinoma)	23.30	[7]
Compound C	Unsubstituted	2-amino	Unsubstituted	OVCAR-4 (Ovarian Cancer)	1.57	[8]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Several potent **5-phenylthiazole** derivatives exert their anticancer effects by targeting the PI3K/Akt signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis. **5-Phenylthiazole** derivatives have been shown to inhibit key kinases in this pathway, such as PI4KIII β , leading to the downstream suppression of Akt phosphorylation.[1][2] This inhibition ultimately results in cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[1][2]

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Caption: Inhibition of the PI3K/Akt signaling pathway by **5-phenylthiazole** derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. **5-Phenylthiazole** derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant *Staphylococcus aureus* (MRSA).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial efficacy of **5-phenylthiazole** derivatives is highly dependent on their substitution patterns:

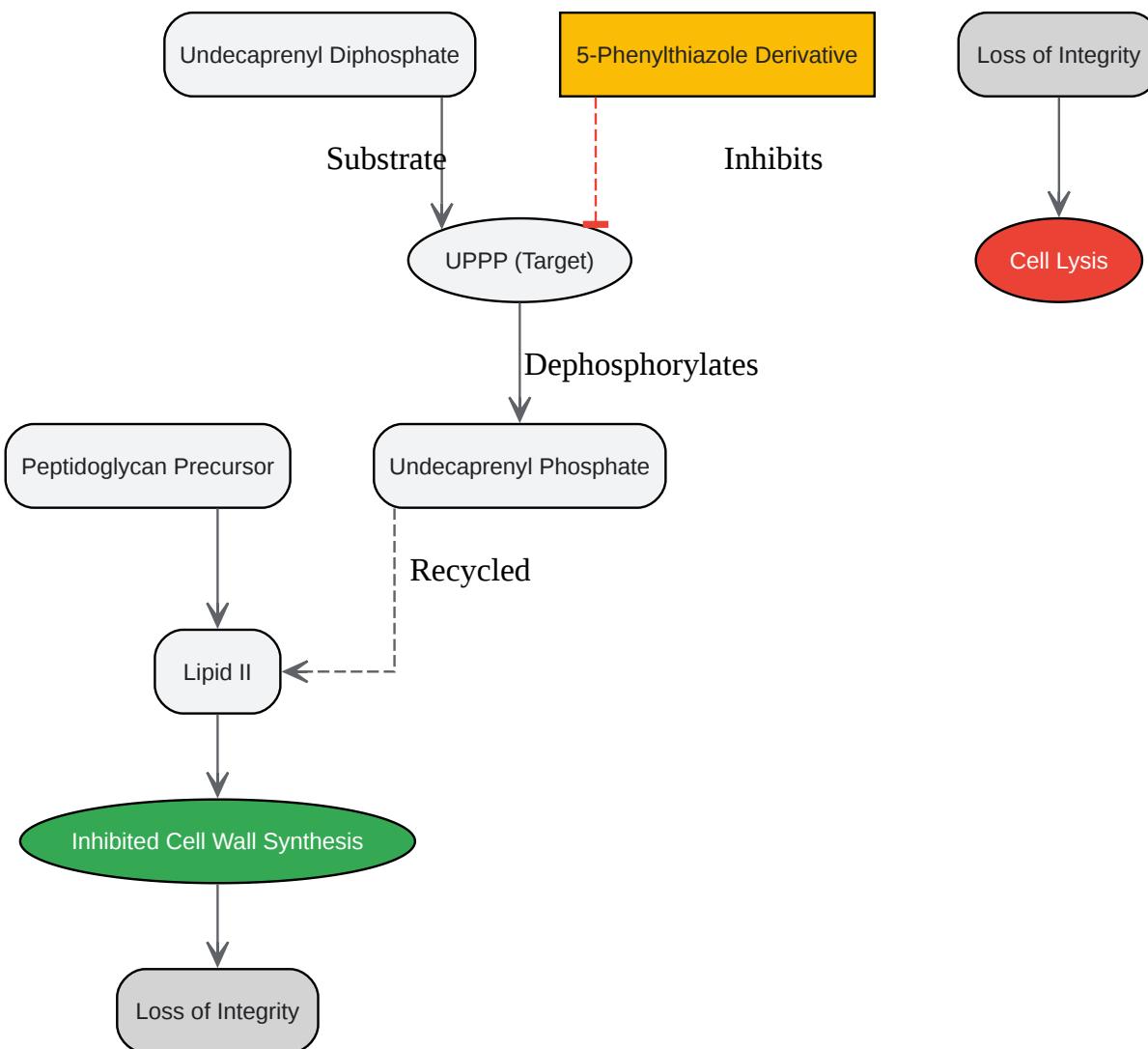
- C2-Substituents: The presence of a substituted aminoguanidine moiety at the C2 position has been identified as a key pharmacophore for potent antibacterial activity.[\[9\]](#)
- C5-Phenyl Substituents: The nature of the substituent on the C5-phenyl ring influences the spectrum of activity. For instance, the presence of a phenyl group can enhance DNA gyrase inhibition.[\[11\]](#)
- Hybrid Molecules: Combining the **5-phenylthiazole** scaffold with other heterocyclic rings, such as pyrazoline, has been shown to yield compounds with broad-spectrum antimicrobial activity.

Table 2: Comparison of Antimicrobial Activity of **5-phenylthiazole** Derivatives

Compound ID	C2-Thiazole Substituent	C5-Phenyl Substituent	Target Microorganism	MIC (µg/mL)	Reference
Compound D	Aminoguanidine	Unsubstituted	Vancomycin-resistant Enterococcus faecium	0.5	[8][9][10][11]
Compound E	Phenyl-substituted aminoguanidine	Phenyl	Candida albicans	2	[11]
Compound F	Pyrazoline-containing moiety	Unsubstituted	Pseudomonas aeruginosa, S. aureus, B. subtilis, E. coli	1.56-3.13	[13]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

A key mechanism of action for antibacterial **5-phenylthiazole** derivatives is the inhibition of bacterial cell wall synthesis.^{[8][9][10][11]} These compounds have been shown to target undecaprenyl diphosphate phosphatase (UPPP), an essential enzyme in the peptidoglycan biosynthesis pathway.^{[9][11]} By inhibiting UPPP, these derivatives disrupt the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria.



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Caption: Inhibition of bacterial cell wall synthesis by targeting UPPP.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. **5-Phenylthiazole** derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key

enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][16]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity

The anti-inflammatory activity of **5-phenylthiazole** derivatives is influenced by specific structural features:

- Dual COX/LOX Inhibition: The ability of these compounds to dually inhibit both COX and LOX pathways is a significant advantage, as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.[14][15]
- Substituents on the Phenyl Ring: The substitution pattern on the C5-phenyl ring can influence the selectivity and potency of COX/LOX inhibition.
- Hybridization with other Moieties: The incorporation of other heterocyclic rings, such as pyrazoline, can enhance the anti-inflammatory activity.

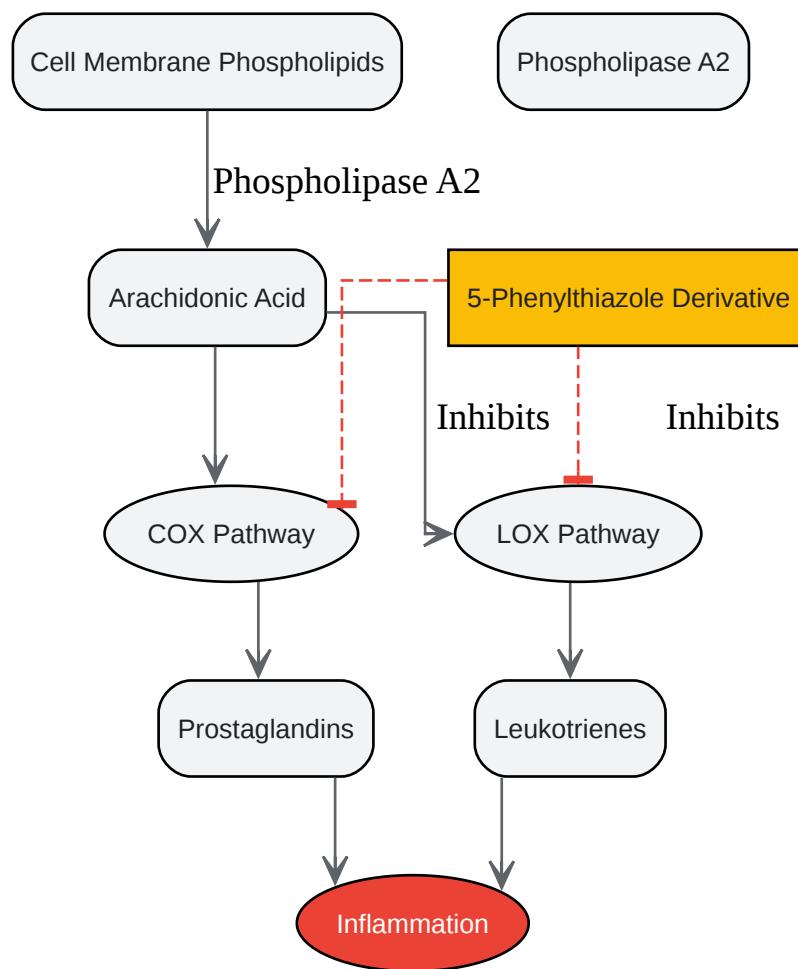
Table 3: Comparison of Anti-inflammatory Activity of **5-Phenylthiazole** Derivatives

Compound ID	Key Structural Feature	In Vivo Model	Inhibition of Edema (%)	Reference
Compound G	Thiazole derivative	Carrageenan-induced paw edema	46.2	[17]
Compound H	Thiazole derivative	Carrageenan-induced paw edema	48.0	[17]

Mechanism of Action: Dual Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many **5-phenylthiazole** derivatives are attributed to their ability to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[15][16]

These two pathways are responsible for the biosynthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes, from arachidonic acid. By simultaneously blocking both pathways, these compounds can effectively reduce the production of a wide range of inflammatory molecules, leading to a potent anti-inflammatory response.



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Caption: Dual inhibition of COX and LOX pathways by **5-phenylthiazole** derivatives.

Experimental Protocols

Synthesis of 2-Amino-5-phenylthiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenacyl bromide (1 equivalent) in a suitable solvent such as ethanol.
- Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-**5-phenylthiazole** derivative.

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Caption: Workflow for the Hantzsch synthesis of 2-amino-**5-phenylthiazole** derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21][22]

Step-by-Step Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the **5-phenylthiazole** derivatives and a vehicle control. Incubate for 48-72 hours.

- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[\[17\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Step-by-Step Methodology:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
- Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
- Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Compound Addition: Add a defined volume (e.g., 100 μ L) of the **5-phenylthiazole** derivative solution at a known concentration into each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard *in vivo* assay for screening the acute anti-inflammatory activity of new compounds.[13][26][27][28][29]

Step-by-Step Methodology:

- Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
- Compound Administration: Administer the **5-phenylthiazole** derivative or a vehicle control to the animals, typically via oral gavage or intraperitoneal injection.
- Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

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